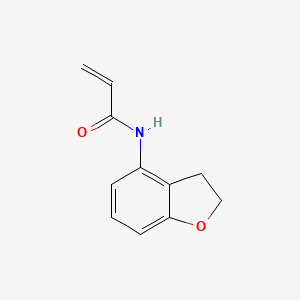

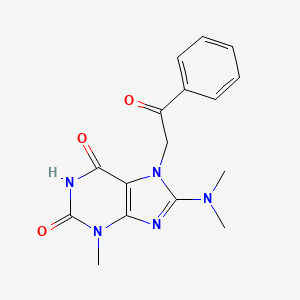

2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,3-dioxoisoindolin-2-yl, which is a common moiety in many bioactive compounds . The presence of the methoxyphenyl and oxoethyl groups suggests that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques, as is common in the characterization of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, various reactions have been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined through experimental studies .科学的研究の応用

Synthesis and Characterization

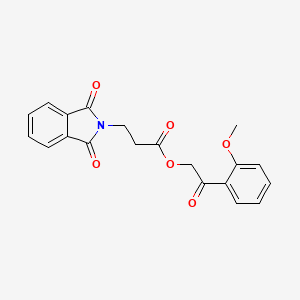

The synthesis of novel derivatives, including "2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate" and related compounds, has been extensively studied. These compounds have been evaluated for their potential medicinal properties, including antioxidant, anti-inflammatory, and antiulcer activities. For instance, the synthesis and evaluation of antioxidant, anti-inflammatory, and antiulcer activity of conjugates of amino acids with nifedipine revealed significant efficacy against inflammation and ulceration, confirming the chemical structures based on spectral data (Subudhi & Sahoo, 2011).

Antioxidant and Anticancer Activity

Recent studies have synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant activity compared to standard antioxidants like ascorbic acid. These compounds were tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with some compounds exhibiting higher cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).

AChE Inhibitory Potential

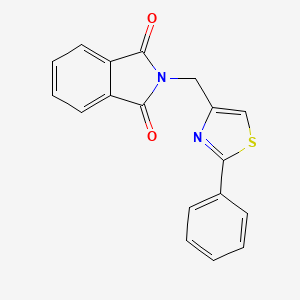

Compounds incorporating the dioxoisoindoline structure, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, have been evaluated as acetylcholinesterase (AChE) inhibitors. These compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. Their inhibitory action on AChE suggests a promising avenue for therapeutic applications, with specific derivatives showing competitive inhibition and low acute toxicity, making them suitable candidates for further clinical evaluation (Andrade-Jorge et al., 2018).

Photocatalytic and Oxidative Applications

The photocatalytic degradation of organic pollutants using TiO2 suspensions and the oxidative properties of related compounds have been investigated. For example, the efficient oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species demonstrates the potential of these compounds in synthetic chemistry and environmental remediation (Iwahama et al., 2000).

作用機序

Target of Action

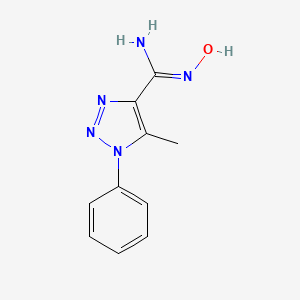

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell proliferation and survival .

Mode of Action

The compound interacts with EGFR, leading to a change in the receptor’s activity . The ligand displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol and displayed an H-bond interaction with Lys745 and the carbonyl functional group .

Biochemical Pathways

The interaction with EGFR can affect various downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .

Pharmacokinetics

In silico admet prediction studies showed the compounds’ adherence to lipinski’s rule of five , suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for drug development.

Result of Action

The compound demonstrated a moderate inhibition of EGFR with an IC 50 of 42.91 ± 0.80 nM, in comparison to erlotinib (IC 50 = 26.85 ± 0.72 nM), the standard drug . This suggests that the compound could have potential anticancer activity.

将来の方向性

特性

IUPAC Name |

[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYGFWCXUNXWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2840193.png)

![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)

![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)

![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)

![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)